1,3-Butanediol dimethacrylate

Description

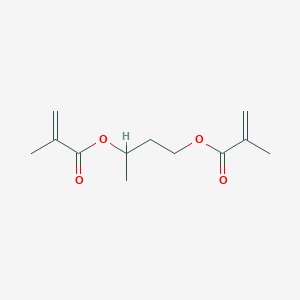

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWHVQKENANGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27435-31-0 | |

| Record name | 1,3-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044784 | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1189-08-8 | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyltrimethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Butanediol Dimethacrylate and Its Precursors

Established Synthetic Pathways for 1,3-Butanediol (B41344) Dimethacrylate

The industrial production of 1,3-Butanediol dimethacrylate predominantly relies on well-established esterification and transesterification reactions. These methods are favored for their high conversion rates and adaptability to large-scale manufacturing.

Transesterification Processes

Transesterification is a widely employed method for the synthesis of this compound, involving the reaction of 1,3-butanediol with a methacrylate (B99206) ester, typically methyl methacrylate (MMA), in the presence of a catalyst. This process is advantageous as it avoids the direct use of the more corrosive methacrylic acid.

Various catalytic systems have been developed to optimize yield and purity. For instance, a process utilizing a combination of at least one lithium compound and at least one calcium compound as the catalyst has been patented. rsc.orgresearchgate.netgoogle.com In this method, the compounds of lithium and/or calcium can be an oxide, a hydroxide, an alkoxide with 1 to 4 carbon atoms, or a carboxylate with 1 to 4 carbon atoms. The reaction is carried out in the presence of an effective amount of water. rsc.orgresearchgate.netgoogle.com

Another patented method describes the use of zirconium compounds as catalysts, such as zirconium acetylacetonate. google.com This process has been shown to produce this compound with high purity. For example, the reaction of 1,3-butanediol with MMA using a zirconium catalyst resulted in a product containing 98.6% this compound. google.com The catalyst can be precipitated out of the reaction mixture using phosphoric acid, simplifying the purification process. google.com

Table 1: Examples of Transesterification Conditions for this compound Synthesis

| Reactants | Catalyst System | Reaction Time | Yield/Purity | Reference |

|---|---|---|---|---|

| 1,3-Butanediol, Methyl Methacrylate | Lithium and Calcium compounds | Not specified | High purity | rsc.orgresearchgate.netgoogle.com |

| 1,3-Butanediol, Methyl Methacrylate | Zirconium acetylacetonate | 8 hours | 98.6% purity | google.com |

Alternative Esterification Techniques

Direct esterification of 1,3-butanediol with methacrylic acid is another common synthetic route. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires the removal of water to drive the reaction to completion. While effective, this method can sometimes lead to side reactions and requires careful control of reaction conditions to minimize impurities.

Synthesis of Bio-Based 1,3-Butanediol Precursors

With a growing emphasis on sustainability, the production of 1,3-butanediol from renewable resources has gained significant attention. Bio-based 1,3-butanediol is primarily produced through the fermentation of sugars, such as glucose, derived from biomass. This biotechnological approach offers a more environmentally friendly alternative to the traditional petroleum-based synthesis, which typically involves the hydrogenation of aldol (B89426) derived from acetaldehyde.

A key distinction between the two sources lies in the stereochemistry of the resulting 1,3-butanediol. Petroleum-based synthesis yields a racemic mixture of (R)- and (S)-1,3-butanediol, whereas the bio-based route can produce enantiopure (R)-1,3-butanediol. mdpi.com This enantiomeric purity can be a significant advantage in the synthesis of specialized polymers where stereochemistry influences the final properties of the material. For example, enantiopure bio-based 1,3-butanediol has been used in the synthesis of polyesters, where it was observed that the optical activity can influence the polymer's microstructure and thermal performance. mdpi.com

Another innovative approach to bio-based 1,3-butanediol involves the one-pot hydrogenolysis of 1,4-anhydroerythritol, a biomass-derived compound, using a tungsten-modified platinum on silica (B1680970) catalyst. rsc.org

Table 2: Comparison of Petroleum-Based and Bio-Based 1,3-Butanediol

| Feature | Petroleum-Based 1,3-Butanediol | Bio-Based 1,3-Butanediol |

|---|---|---|

| Starting Material | Acetaldehyde (from petroleum) | Sugars (e.g., glucose from biomass) |

| Synthesis Method | Chemical synthesis (e.g., hydrogenation of aldol) | Fermentation |

| Stereochemistry | Racemic mixture ((R)- and (S)-isomers) | Enantiopure ((R)-isomer) |

| Environmental Impact | Higher carbon footprint | Lower carbon footprint |

Derivatization Strategies for Tailored this compound Analogues

The versatility of the dimethacrylate structure allows for the synthesis of a wide range of analogues with tailored properties. These derivatization strategies often involve the use of functionalized diols or the modification of the methacrylate group to impart specific characteristics to the resulting monomer and, consequently, the final polymer.

One approach is the use of bio-derived and chiral diols to create novel dimethacrylate monomers. For example, isosorbide (B1672297), a rigid bicyclic diol derived from sorbitol, can be converted to isosorbide dimethacrylate. mdpi.comresearchgate.net This bio-based monomer can enhance the thermal and mechanical properties of resins. mdpi.comresearchgate.net Similarly, furan-based dicarboxylic acids have been used as bisphenol A substitutes to prepare partially bio-based dimethacrylate resins. acs.org The synthesis involves converting the dicarboxylic acids to their diglycidyl esters, which are then reacted with methacrylic acid. acs.org

Enzymatic synthesis offers a green and highly selective route to functional dimethacrylates. For instance, Candida antarctica lipase (B570770) B (CalB) has been used as a catalyst in the one-pot synthesis of multifunctional oligoester resins, including those with methacrylate end-groups. rsc.org This enzymatic approach allows for high conversion rates under mild conditions. rsc.org

Furthermore, dimethacrylate monomers with specific functionalities can be synthesized for targeted applications. For example, dimethacrylates containing quaternary ammonium (B1175870) functionalities have been developed for dental applications, imparting antimicrobial properties to the resulting polymer. nih.gov The synthesis of these monomers can be achieved through the Menschutkin reaction, which introduces quaternary ammonium salts into the monomer structure. nih.gov The synthesis of chiral dimethacrylate monomers can also be achieved using chiral precursors, such as (L)-alanine, to create functional monomers like (S)-2-(acrylamido) propanoic acid, which can then be copolymerized with a cross-linking agent like ethylene (B1197577) glycol dimethacrylate. nih.gov

Polymerization Mechanisms and Kinetics of 1,3 Butanediol Dimethacrylate

Free Radical Polymerization of 1,3-Butanediol (B41344) Dimethacrylate.icm.edu.plbas.bgscbt.comsigmaaldrich.com

Free radical polymerization is the most common method for curing 1,3-BDDMA. smolecule.com The process involves the characteristic stages of initiation, propagation, and termination, leading to the formation of a highly crosslinked polymer structure. researchgate.net This polymerization can be triggered by external stimuli such as heat or light, in the presence of an appropriate initiator. scipoly.com

The initiation of polymerization in 1,3-BDDMA systems involves the generation of free radicals from an initiator molecule. These radicals then react with the monomer's vinyl groups, starting the polymerization chain reaction. The choice of initiator system is crucial as it dictates the curing conditions (e.g., temperature or light wavelength) and can influence the final properties of the polymer network.

Photoinitiated polymerization, or UV curing, is a widely used technique for 1,3-BDDMA, particularly in applications like dental resins where rapid, on-demand curing is required. icm.edu.plbas.bgresearchgate.net This method utilizes a photoinitiator that, upon absorption of light (typically UV or visible light in the 380-450 nm range), generates the free radicals necessary to start the polymerization. bas.bgacs.org

Several factors influence the efficiency of UV-curing systems, including the type and concentration of the photoinitiator, the UV dose, and the composition of the monomer mixture. icm.edu.plresearchgate.net For instance, in dental composites, 1,3-BDDMA is often used as a comonomer with other methacrylates like Bis-GMA to control viscosity and improve properties. bas.bgresearchgate.net

Common photoinitiators for acrylate (B77674) and methacrylate (B99206) systems include azobisisobutyronitrile (AIBN) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.gov AIBN is often preferred for photopolymerization at 360 nm because the monomer mixtures are more transparent at this wavelength, allowing for more efficient and faster polymerization compared to systems that use initiators requiring lower wavelength UV light (e.g., 254 nm), which can be absorbed by the monomers themselves (autoscreening). nih.gov Other initiators, such as Irgacure 2959, are also used in photopolymerization studies of acrylate-based systems. mdpi.com

The concentration of the photoinitiator can impact the mechanical properties of the resulting polymer. Studies on related photopolymerizable systems have shown that varying the initiator concentration can alter tensile strength. mdpi.comresearchgate.net

Table 1: Effect of UV Dose on Polymerization Shrinkage of a Dental Composite Containing 30 wt.% 1,3-BDDMA

| UV Dose (mJ/cm²) | Shrinkage (%) |

|---|---|

| 10 | ~1.0 |

| 50 | ~2.5 |

| 100 | ~3.5 |

| 200 | ~4.5 |

| 500 | ~5.0 |

Data adapted from studies on multifunctional methacrylates in UV-curable dental composites. icm.edu.pl

Thermal Initiation: Polymerization of 1,3-BDDMA can also be initiated by heat. Thermal initiators are compounds that decompose at elevated temperatures to produce free radicals. scipoly.com This method is suitable for applications where light cannot penetrate the material. The polymerization is exothermic and can become uncontrolled if not managed properly. scipoly.com An air space is generally required above the liquid monomer to maintain stabilizer levels and prevent explosive polymerization, as oxygen can inhibit the reaction. scbt.comscipoly.com The shelf-life of the monomer with inhibitor is typically around 3 months. scipoly.com

Redox Initiation: Redox initiation systems (RIS) allow for polymerization to occur at ambient temperatures without the need for light or heat. nih.gov These systems consist of at least two components, an oxidizing agent and a reducing agent, which react to generate free radicals. nih.govresearchgate.net A classic example is the combination of a peroxide, like dibenzoyl peroxide (BPO), with a tertiary aromatic amine. nih.govresearchgate.net Another common redox pair is ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). researchgate.net

In studies of benchmark methacrylate blends, 1,3-BDDMA has been included as a component to investigate the efficiency of novel peroxide-free redox initiating systems. For example, a system based on a triarylamine derivative (as the reducing agent) and an iodonium (B1229267) salt (as the oxidizing agent) has been shown to effectively polymerize a blend containing 33.3% 1,3-BDDMA, 33.3% urethane (B1682113) dimethacrylate (UDMA), and 33.3% hydroxypropyl methacrylate (HPMA). nih.gov

Once initiated, the polymerization of 1,3-BDDMA proceeds via propagation, where the initial radical adds to a monomer molecule, creating a larger radical which in turn reacts with subsequent monomer molecules. Due to its difunctional nature, with methacrylate groups at both ends of the butanediol (B1596017) chain, each propagation step involving 1,3-BDDMA incorporates a pendant methacrylate group into the growing polymer chain. polysciences.comspecialchem.com

This pendant group can then react with another growing chain, creating a crosslink. This process repeats, rapidly forming a three-dimensional, covalently bonded network. icm.edu.plbas.bg The formation of this crosslinked network is responsible for the final properties of the cured material, such as its hardness and chemical resistance. However, this process is also the source of significant polymerization shrinkage, a phenomenon where the final polymer volume is less than the initial monomer volume. This occurs because the monomers, initially separated by van der Waals distances, are pulled closer together as covalent bonds form. icm.edu.plbas.bg

The degree of shrinkage is influenced by the monomer's structure and functionality. Studies comparing various dimethacrylates have shown that the length and flexibility of the chain between the methacrylate groups affect the final shrinkage value. bas.bg

Table 2: Properties of 1,3-BDDMA and Other Methacrylate Monomers

| Monomer | Molecular Weight (g/mol) | Functionality | Density (g/cm³) |

|---|---|---|---|

| 1,3-BDDMA | 226.27 | 2 | 1.01 |

| DEGDMA | 242.26 | 2 | 1.071 |

| TEGDMA | 286.32 | 2 | 1.077 |

| Bis-GMA | 512.59 | 2 | 1.16 |

Data compiled from studies on dental composites and material databases. bas.bgdguv.de

In free radical polymerization, termination typically occurs when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation). However, in the polymerization of multifunctional monomers like 1,3-BDDMA, the termination process is significantly different. researchgate.net

As the crosslinked network forms, the viscosity of the system increases dramatically. This severely restricts the mobility of the growing polymer chains and their reactive radical ends. Consequently, termination reactions become diffusion-controlled very early in the polymerization process. researchgate.net The large, entangled chains cannot easily move to find each other and terminate. This leads to a phenomenon known as "autoacceleration" or the gel effect, where the polymerization rate increases because termination is hindered while smaller monomer molecules can still diffuse to the trapped radical sites. researchgate.net

Ultimately, a significant number of radicals become permanently trapped within the rigid polymer network. researchgate.net This means that even after the external initiation source is removed, polymerization can continue at a very slow rate for a long time. It also results in the final polymer having a certain percentage of unreacted double bonds, as some become inaccessible within the densely crosslinked structure.

Initiation Mechanisms and Initiator Systems

Controlled Radical Polymerization Techniques for 1,3-Butanediol Dimethacrylate Systems

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the ability to synthesize polymers with controlled molecular weights, low polydispersity, and defined architectures. sigmaaldrich.comresearchgate.net These techniques have been explored for a wide range of vinyl monomers. sigmaaldrich.com

While the bulk of CRP research has focused on monofunctional monomers, there is growing interest in applying these techniques to multifunctional monomers like 1,3-BDDMA to better control network formation. In an idealized model of network formation, such as the Flory-Stockmayer model, gelation is predicted based on the stoichiometry of reactive groups. acs.org However, in real systems, intramolecular cyclization competes with intermolecular cross-linking, complicating the prediction of the gel point. acs.org

The application of CRP to 1,3-BDDMA has been demonstrated primarily as a comonomer in more complex systems. For example, RAFT-mediated emulsion polymerization has been used to synthesize latex particles where 1,3-butanediol diacrylate (referred to as BuDA in the study) was incorporated as a crosslinking comonomer with butyl acrylate and methyl methacrylate. scispace.com This approach allows for the creation of internally crosslinked particles within the latex, leading to films with specific mechanical properties. scispace.com The use of CRP provides control over the initial polymer chains that form the basis of the crosslinked network.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. rsc.org In the context of dimethacrylates like 1,3-BDDMA, RAFT can be employed to mediate the polymerization process, offering control over the polymer network structure. uiowa.edu

In a typical RAFT process, a chain transfer agent (CTA) is added to a conventional radical polymerization system. rsc.org The CTA reversibly reacts with propagating polymer chains, establishing an equilibrium that minimizes irreversible termination reactions. rsc.org This controlled mechanism allows for the formation of more homogeneous polymer networks. uiowa.edu For dimethacrylates, the choice of CTA, including its R and Z groups, is crucial for achieving efficient addition, fragmentation, and propagation. rsc.org

Studies have explored the use of RAFT in emulsion polymerization to create surfactant-free latexes that can form cross-linked films. surrey.ac.uk For instance, hydrophilic poly(methacrylic acid) (PMAA) chains synthesized via RAFT have been used to stabilize emulsion polymerization of other monomers, with 1,3-butanediol diacrylate (a structurally similar monomer) being used as a cross-linking comonomer. surrey.ac.uklboro.ac.uk This approach leads to the formation of stable dispersions of polymer particles. surrey.ac.uk The resulting films can exhibit high gel fractions, indicating successful cross-linking. surrey.ac.uklboro.ac.uk

Nitroxide-Mediated Photopolymerization (NMP)

Nitroxide-Mediated Photopolymerization (NMP) is another controlled radical polymerization technique that has been investigated for methacrylate monomers. mdpi.com This method utilizes nitroxide persistent radicals to control the polymerization process. uiowa.edu Under UV light exposure, NMP initiators can photolyze to generate propagating radicals and nitroxide-based persistent radicals, which then mediate the polymerization. uiowa.edu

An interesting approach involves the use of a thermal initiator, such as an alkoxyamine, in conjunction with a photopolymerization system. mdpi.com The heat generated during the photopolymerization process can decompose the thermal initiator, releasing additional active species and accelerating the polymerization. mdpi.com For instance, BlocBuilder® MA, a known initiator for NMP, has been used in such systems. mdpi.com This dual-initiation strategy can be applied to resins containing dimethacrylates like 1,4-butanediol (B3395766) dimethacrylate (1,4-BDDMA), a close structural analog of 1,3-BDDMA. mdpi.comsemanticscholar.org The exothermicity of the photopolymerization can lead to significant temperature increases, which in turn activates the thermal initiator. semanticscholar.org

The choice of initiator in NMP is critical and can affect the molecular weight distribution of the resulting polymer. scirp.org For example, in the NMP of methacrylic acid, different azoinitiators have been shown to influence the final polymer properties. scirp.org

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization method for synthesizing well-defined polymers. springernature.com It involves the reversible transfer of a halogen atom between a catalyst and a propagating radical. springernature.com ATRP has been successfully applied to a wide range of monomers, including methacrylates. rsc.org

In the context of dimethacrylates, ATRP can be used to create cross-linked structures. For example, star-shaped polymers have been synthesized by first preparing linear polymer "arms" via ATRP and then cross-linking them with a dimethacrylate, such as 1,4-butanediol diacrylate or ethylene (B1197577) glycol dimethacrylate. acs.orgcmu.edu Several factors are crucial for efficient star polymer formation, including the choice of solvent, the ratio of the cross-linking agent to the macroinitiator, and the reaction time. acs.orgcmu.edu

While direct ATRP of 1,3-BDDMA is a subject of ongoing research, the principles of ATRP have been extensively studied for similar monomers. grafiati.comchemrestech.comchemrestech.com The polymerization of but-3-en-1-yl methacrylate, for instance, has been investigated using a CuBr/Bipyridine catalyst system, demonstrating controlled polymerization with low polydispersity. chemrestech.comchemrestech.com The success of ATRP with these related monomers suggests its potential applicability to 1,3-BDDMA for creating precisely structured polymer networks.

Kinetic Studies of this compound Polymerization

The study of polymerization kinetics is fundamental to understanding and controlling the formation of polymer networks from this compound (1,3-BDDMA). Key areas of investigation include the determination of reaction rates, the dynamics of gelation and conversion, and the influence of process parameters like temperature and time.

Reaction Rate Determination and Factors Influencing Kinetics

The rate of polymerization of dimethacrylates like 1,3-BDDMA is influenced by several factors, including the monomer structure, initiator concentration, and the presence of additives. dtu.dkbas.bg Acrylates are generally more reactive and polymerize faster than their corresponding methacrylates. preprints.org For dimethacrylates, as the length of the spacer between the reactive groups increases, the polymerization rate may be affected. preprints.org

The choice of initiator and its concentration also significantly impacts the reaction kinetics. researchgate.net A higher initiation rate can lead to a more uniform distribution of reacted sites, which in turn can increase the apparent propagation rate constant by improving the accessibility of free radicals to functional groups and reducing the number of trapped radicals. researchgate.net

Gelation Behavior and Conversion Dynamics

The polymerization of multifunctional monomers like 1,3-BDDMA is characterized by the formation of a cross-linked network, a process known as gelation. unileoben.ac.at The gel point, the point at which an infinite network first appears, is a critical parameter in the polymerization process. rsc.org

The conversion of the methacrylate groups often does not reach 100% due to the rapid formation of a gelled network, which restricts the mobility of the reactive species. unileoben.ac.at For a series of dimethacrylates, the maximum conversion can vary depending on the structure of the monomer. preprints.org For example, in one study, the conversion of ethylene glycol dimethacrylate (EGDMA) was found to be lower than that of tetraethylene glycol dimethacrylate (TTEGDMA). preprints.org

The dynamics of conversion are also influenced by the polymerization conditions. In photopolymerization, the conversion increases rapidly at the early stages of UV exposure. researchgate.net The reaction eventually slows down and reaches a plateau as the mobility of the unreacted monomers and radicals decreases within the increasingly rigid polymer network. bas.bgresearchgate.net The final conversion is influenced by factors such as the UV dose and the specific formulation of the resin. bas.bg

| Monomer | Functionality | Molecular Weight ( g/mol ) | Density (g/cm³) | Max. Shrinkage (%) |

| 1,3-BDDMA | 2 | 226.27 | 1.01 | ~8.5 |

| DEGDMA | 2 | 242.26 | 1.059 | ~10.0 |

| T3EGDMA | 2 | 286.32 | 1.074 | ~10.5 |

| TMPTMA | 3 | 338.38 | 1.06 | ~7.5 |

This table presents data on the properties and polymerization shrinkage of various multifunctional methacrylates, including 1,3-BDDMA. The data is compiled from studies on UV-curable dental compositions. bas.bgresearchgate.net

Influence of Temperature and Reaction Time on Polymerization Progression

Temperature and reaction time are crucial parameters that govern the progression of 1,3-BDDMA polymerization. The polymerization process is exothermic, meaning it releases heat. scipoly.com This can lead to an increase in the reaction temperature, which in turn can accelerate the polymerization rate. semanticscholar.org However, excessive temperatures should be avoided as they can compromise the quality of the final product and potentially lead to uncontrolled polymerization. scbt.com For safe storage and handling, it is recommended to keep the temperature below 38°C. scbt.com

The polymerization time significantly affects the final properties of the polymer network. nih.gov As the reaction proceeds over time, the conversion of double bonds increases, leading to a more densely cross-linked network. bas.bg In photopolymerization studies, it has been observed that the shrinkage, and thus the conversion, reaches a maximum level after a certain period of irradiation, typically within a few minutes. bas.bgresearchgate.net

Longer polymerization times can lead to a reduction in the polymer pore size and lower porosity as more monomer reacts. nih.gov The interplay between temperature and time is critical; for instance, at lower temperatures, the polymerization reaction may be very slow or may not proceed at all. nih.gov Conversely, very high temperatures can lead to an excessively fast reaction rate. nih.gov Therefore, controlling both temperature and reaction time is essential for achieving the desired network structure and properties.

Polymerization of this compound: Mechanisms and Kinetics

### 3.4. Polymerization Shrinkage in this compound Networks

The transition of this compound from a liquid monomer to a solid polymer is accompanied by a reduction in volume, a phenomenon known as polymerization shrinkage. icm.edu.plresearchgate.net This occurs because the individual monomer molecules, which are initially separated by van der Waals distances, are brought closer together as they form covalent bonds within the three-dimensional polymer network. icm.edu.plresearchgate.net This volumetric contraction can generate stress at the interface between the polymer and a bonded substrate, which is a significant concern in applications like dental restorations. nih.govscielo.br

Several factors influence the extent of polymerization shrinkage, including the type and concentration of the methacrylate monomer, its functionality, and the concentration of double bonds. icm.edu.plbas.bg The conditions of the curing process, such as the UV dose, also play a crucial role. icm.edu.plresearchgate.net

#### 3.4.1. Mechanisms of Shrinkage Development

The development of shrinkage can be divided into two phases: pre-gel and post-gel. In the initial pre-gel phase, the material is still in a viscous, paste-like state. During this time, the flow of the composite can accommodate and relax some of the developing shrinkage stress. researchgate.net However, as the polymerization reaction progresses, the material reaches a "gel point" where it solidifies and loses its ability to flow. Any subsequent shrinkage that occurs in this post-gel phase will generate internal stresses within the material. uobaghdad.edu.iq If the material is bonded to a surface, these stresses can lead to a variety of issues, including the formation of gaps at the interface, which can compromise the integrity of the bond. nih.govuobaghdad.edu.iq

The magnitude of the shrinkage stress is not only dependent on the volumetric shrinkage but also on the elastic modulus of the material; a stiffer material will generate higher stress for the same amount of shrinkage. uobaghdad.edu.iqrsc.org

#### 3.4.2. Strategies for Shrinkage Mitigation

Given that polymerization shrinkage cannot be entirely eliminated, various strategies have been developed to minimize its effects. nih.gov These approaches focus on modifying the material's composition, the polymerization process, or the application technique.

Monomer Chemistry and Formulation:

Curing Techniques:

Use of Liners:

The following table provides a comparison of the maximum polymerization shrinkage for this compound and other multifunctional methacrylates when cured under specific UV conditions.

| Monomer | Molecular Weight (g/mol) | Functionality | Concentration of Double Bonds (mol/g) | Maximal Shrinkage (%) |

|---|---|---|---|---|

| This compound (1,3-BDDMA) | 226.27 | 2 | 0.0088 | 11.2 |

| Diethylene glycol dimethacrylate (DEGDMA) | 242.22 | 2 | 0.0083 | 10.5 |

| Tetraethylene glycol dimethacrylate (T3EGDMA) | 330.36 | 2 | 0.0061 | 8.5 |

| Trimethylolpropane trimethacrylate (TMPTMA) | 338.38 | 3 | 0.0089 | 10.8 |

| Polyethylene glycol 200 dimethacrylate (PEG200DA) | 330.00 | 2 | 0.0061 | 8.2 |

This data highlights how factors such as molecular weight and the concentration of reactive double bonds influence the polymerization shrinkage of different methacrylate monomers. bas.bg

| Compound Name |

|---|

| This compound |

| Diethylene glycol dimethacrylate |

| Tetraethylene glycol dimethacrylate |

| Trimethylolpropane trimethacrylate |

| Polyethylene glycol 200 dimethacrylate |

| Bisphenol-A-glycidyl dimethacrylate |

| Triethylene glycol dimethacrylate |

| Urethane dimethacrylate |

| Resin-modified glass ionomer cement |

Structural and Morphological Characterization of 1,3 Butanediol Dimethacrylate Polymers

Network Structure Analysis

The polymerization of the difunctional monomer 1,3-BDDMA leads to the formation of a three-dimensional polymer network. The properties of this network are highly dependent on the polymerization conditions and the presence of other components in the formulation.

As a difunctional methacrylate (B99206) monomer, 1,3-Butanediol (B41344) dimethacrylate is utilized as a crosslinking agent to create durable polymer networks. polysciences.compolysciences.com The polymerization of 1,3-BDDMA results in a high crosslinking density, which contributes to the hardness, wear resistance, and chemical stability of the final polymer. polysciences.com The crosslink density is a critical parameter that influences the mechanical properties and solvent resistance of the polymer. researchgate.net

Studies have explored the influence of different crosslinkers on the network structure. For instance, replacing ethylene (B1197577) glycol dimethacrylate with 1,3-butanediol dimethacrylate in certain formulations can alter the network properties. mdpi.com The flexibility of the crosslinking agent can also play a role, with more flexible crosslinkers potentially leading to a more compatible polymeric backbone with the growing polymer chains. researchgate.net

During the free-radical polymerization of multifunctional monomers like 1,3-BDDMA, the formation of microgels is a common phenomenon. uiowa.edu Microgels are intramolecularly crosslinked macromolecules of colloidal dimensions. These domains are highly crosslinked regions that form in the early stages of polymerization and can be considered as precursors to the macroscopic gel. uiowa.edurug.nl

The formation of microgels leads to a heterogeneous network structure, which can significantly limit the material's mechanical properties. uiowa.edu These microgel domains can be observed using techniques like atomic force microscopy (AFM). rug.nl The size and distribution of these domains are influenced by factors such as the polymerization temperature and the chemical nature of the monomers used. rug.nl

Table 1: Particle Size of Microgels in Thermoset Compositions

| Parameter | Preferred Range (nm) | More Preferred Range (nm) | Even More Preferred Range (nm) |

| Average Particle Diameter | 5 to 500 | 20 to 400 | 20 to 300 |

| This table presents the preferred particle size ranges for microgels within thermoset compositions, as detailed in related patent literature. google.com |

Porous polymer foams based on dimethacrylates can be synthesized using techniques like high internal phase emulsion (HIPE) templating. researchgate.netresearchgate.net In this method, a monomer-containing continuous phase is polymerized around a dispersed internal phase, which is later removed to create a porous structure. This compound has been used as a crosslinker in the continuous phase for the preparation of such foams, often referred to as polyHIPEs. researchgate.netacs.org

The resulting polymer foams typically exhibit an interconnected open-cell structure. researchgate.netacs.org The pore size can range from a few micrometers to hundreds of micrometers. acs.org The porosity and pore structure are critical for applications such as tissue engineering scaffolds, where interconnected pores are necessary for cell seeding and growth. rsc.org

The mechanical properties of these foams are influenced by their porosity. Highly porous materials can sometimes exhibit insufficient mechanical strength. researchgate.net To address this, strategies such as increasing the density of the foam by using low or medium internal phase emulsions (LIPEs or MIPEs) or incorporating reinforcing particles like titania or silica (B1680970) have been investigated. researchgate.netacs.org For instance, the incorporation of titania has been shown to influence the morphological and mechanical properties of this compound-based polyHIPE composites. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 1,3-BDDMA polymers, providing insights into the chemical composition and bonding within the polymer network.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the polymerization of 1,3-BDDMA and the resulting polymer structure. It is frequently used to monitor the conversion of the methacrylate groups during polymerization by observing the decrease in the intensity of the C=C bond absorption peak, typically found around 1633 cm⁻¹. ikm.org.my

The FTIR spectrum of 1,3-BDDMA monomer shows characteristic absorption bands. These include the stretching vibration of the carbonyl group (C=O) in the ester at approximately 1719 cm⁻¹, and the stretching vibrations of the C-O bond in the ester molecule around 1163 cm⁻¹ and 950 cm⁻¹. ikm.org.my The absorption peak for the alkyl groups (-CH₃, -CH₂) is observed around 2937 cm⁻¹. ikm.org.my After polymerization, the significant reduction or disappearance of the C=C double bond peak confirms the formation of the polymer network. FTIR can also be used to identify the presence of other functional groups in copolymers or composites containing 1,3-BDDMA. researchgate.net

Table 2: Characteristic FTIR Absorption Peaks for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=C | ~1633 | Double bond in methacrylate group | ikm.org.my |

| C=O | ~1719 | Carbonyl stretching in ester | ikm.org.my |

| C-O | ~1163, ~950 | Stretching vibration in ester | ikm.org.my |

| -CH₃, -CH₂ | ~2937 | Alkyl group stretching | ikm.org.my |

| This table summarizes the key FTIR absorption peaks for identifying functional groups in this compound. |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) analysis, provides detailed information about the molecular structure of 1,3-BDDMA and its polymers. researchgate.netchemicalbook.comnih.gov

¹H NMR: The ¹H NMR spectrum of the 1,3-BDDMA monomer exhibits distinct signals corresponding to the different protons in the molecule. These include signals for the vinyl protons of the methacrylate groups, the protons of the methyl groups attached to the double bond, and the protons of the butanediol (B1596017) backbone (methylene and methine groups). chemicalbook.com The integration of these signals can be used to confirm the purity of the monomer. In the context of polymerization, ¹H NMR can be used to determine the degree of conversion by monitoring the disappearance of the vinyl proton signals.

¹³C NMR: The ¹³C NMR spectrum of 1,3-BDDMA provides complementary structural information. nih.gov It shows signals for the carbonyl carbons of the ester groups (around 166-177 ppm), the carbons of the vinyl group, and the carbons of the butanediol chain. researchgate.net Solid-state ¹³C NMR is particularly valuable for characterizing the structure of the crosslinked polymer network. researchgate.net By comparing the spectra of the monomer and the polymer, the formation of new single bonds and the disappearance of double bonds can be confirmed. The signals of the carbonyl groups in the monomer and polymer methacrylate groups are observed at different chemical shifts, allowing for the quantification of the degree of conversion. researchgate.net

Microscopic Evaluation of Polymer Architectures

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of polymeric materials. In the context of 1,3-BDDMA polymers, SEM has been instrumental in characterizing the structure of porous monoliths and microcapsules.

For instance, SEM has been used to study stearyl methacrylate (SMA) monoliths cross-linked with various alkyl dimethacrylates, including 1,3-BDDMA. xmu.edu.cn These analyses help in understanding how different cross-linkers influence the morphological features of the resulting monoliths. xmu.edu.cn Similarly, the morphology of poly(1,4-butanediol dimethacrylate) microcapsules has been investigated using SEM to understand the influence of core material composition on the microcapsule structure. researchgate.netrsc.org

In the creation of polymer microstructures, such as tubes and porous monoliths, SEM is essential for visualizing the final architecture. For example, SEM images have been used to characterize poly(butyl acrylate-co-butanediol diacrylate) porous monoliths fabricated within microstructured fibre templates. researchgate.net These images reveal details about the formation of a dense polymer sheath or a sheathless structure depending on the surface functionalization of the template. researchgate.net The technique has also been applied to visualize poly(divinylbenzene) tubes and other polymer structures created using photonic fibres as templates. researchgate.net Furthermore, SEM has been employed to study the morphology of poly(EGDMA-co-HEMA) copolymers, where 1,4-butanediol (B3395766) diglycidyl ether was used as a chemical modification agent, to understand how morphology affects subsequent chemical reactions and applications. nih.gov

The insights gained from SEM analyses are critical for optimizing polymerization conditions and material composition to achieve desired morphological properties in 1,3-BDDMA-based polymers for various applications, including chromatography and encapsulation. xmu.edu.cnresearchgate.netrsc.org

Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of polymer surfaces, offering valuable information about surface topography and mechanical properties. azom.comscielo.brredalyc.org This technique is particularly useful for examining soft materials like polymers because it can operate in various modes, including tapping mode, which minimizes damage to the sample surface. azom.comredalyc.org

In the study of 1,3-BDDMA containing polymers, AFM has been used to assess surface chemistry and topography. For example, in the development of novel polymer substrates for human pluripotent stem cell culture, AFM was employed alongside other surface analysis techniques to characterize the nanoscale features of the polymer surfaces. biorxiv.org These analyses revealed that specific nanoscale topographies can influence cell attachment and pluripotency. biorxiv.org

AFM can distinguish between different components in heterogeneous polymer materials based on variations in mechanical properties. azom.com This capability is crucial for understanding the surface of polymer blends and composites. The technique can provide three-dimensional images at the angstrom and nano scale, which is essential for analyzing the dispersion of nanofillers and the morphology of polymer blends. scielo.brredalyc.org For instance, AFM has been used to study the surface topography of terpolymers in different states (initial, stretched, and recovered) to understand the effect of shape memory processes on surface properties. bibliotekanauki.pl

Thermal Properties of this compound Based Polymers

The thermal behavior of polymers is a critical aspect that dictates their processing conditions and service temperature range. Understanding the thermal properties of 1,3-BDDMA based polymers is essential for their application in various fields.

The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers containing 1,3-BDDMA, the Tg is influenced by factors such as the degree of cross-linking and the chemical structure of the polymer network.

In studies of methacrylate-based crosslinked polymers, it has been observed that polymers containing 1,3-BDDMA, which has a branched chain structure, exhibit a higher glass transition temperature compared to its structural isomer, 1,4-butanediol dimethacrylate (1,4-BDDMA), which has an open-chain structure. scispace.com This difference is attributed to the increased rigidity imparted by the branched structure. For example, a formulation with 1,3-BDDMA showed the highest rubbery modulus and crosslink density, contributing to a higher Tg. scispace.com

The concentration of the cross-linker also plays a role. However, the relationship is not always linear. In some ionically cross-linked systems containing 1,4-butanediol dimethacrylate, the Tg was found to increase with the cross-linker concentration up to a certain point, after which the trend changed. nih.gov Some polymers based on 1,3-BDDMA are designed to have a high glass transition temperature, exceeding 100°C or even 150°C, to ensure they exist as crosslinked thermoset networks at elevated temperatures. googleapis.com

Differential scanning calorimetry (DSC) is a common technique used to determine the Tg of polymers. unileoben.ac.at

Table 1: Glass Transition Temperatures (Tg) of Various Polymer Systems

| Polymer System | Tg (°C) |

| 1,4-BDA + Ethanolamine | Data not available |

| 1,3-BDA + Ethanolamine | Data not available |

| 1,3-BDA + Propylamine | Data not available |

| Thiol-yne compound | 60.9 |

| Pure 1,4-Butanediol diacrylate | 81.7 |

Thermogravimetric analysis (TGA) is a technique used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. mdpi.com For 1,3-BDDMA-based polymers, TGA provides crucial information about their degradation profiles and upper service temperature limits.

For example, TGA has been used to study the thermal stability of poly(1,4-butanediol dimethacrylate) microcapsules, which is important for applications where the microcapsules might be exposed to elevated temperatures. researchgate.netrsc.org The addition of certain components, such as fluorinated cardo copolyimides, to dimethacrylate-based polymers has been shown to increase the onset of thermal degradation by 10–30 °C. mdpi.com

TGA can also be used to estimate the lifetime of polymers by analyzing decomposition kinetics at different heating rates. This method offers a faster alternative to traditional oven aging tests. The thermal decomposition of polymers is a complex process that depends on their chemical composition and structure. mdpi.com The results from TGA can be correlated with the molecular structure to understand the degradation mechanisms. mdpi.com

Chromatographic and Other Analytical Methods

A variety of chromatographic and other analytical techniques are employed to characterize 1,3-BDDMA and its polymers, providing information on purity, residual monomer content, and molecular structure.

High-performance liquid chromatography (HPLC) is a versatile technique used for the analysis of non-volatile substances. d-nb.info It has been utilized to analyze residual monomers in photopolymerized dendritic methacrylate copolymers that may contain 1,4-butanediol dimethacrylate. 43.230.198 Reverse phase (RP) HPLC methods are also available for the analysis of 1,3-BDDMA itself.

Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is suitable for the analysis of volatile and semi-volatile compounds. d-nb.info Headspace-GC/MS has been compared with HPLC for the analysis of residual monomers in dental polymers, demonstrating its feasibility for low-boiling residuals. 43.230.198

Other analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of 1,3-BDDMA and its polymers. nsf.gov

Infrared (IR) Spectroscopy : FTIR and ATR-IR are used to identify functional groups and confirm the structure of the monomer and polymer. nih.gov

Thin-layer chromatography (TLC) , polarography, and colorimetry have also been mentioned as methods for analyzing methacrylates. nih.gov

High-Performance Liquid Chromatography (HPLC) for Monomer Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of the 1,3-BDDMA monomer before polymerization and for quantifying any residual monomer in the final polymer. 43.230.198researchgate.net The presence of impurities or unreacted monomer can significantly affect the polymer's final properties. Reversed-phase HPLC (RP-HPLC) is a common method for this analysis.

In a typical RP-HPLC setup for methacrylate analysis, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. 43.230.198mdpi.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For 1,3-BDDMA, a mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. 43.230.198nih.gov Detection is commonly performed using a UV detector, as the methacrylate groups have a characteristic UV absorbance, typically around 205 nm. 43.230.198nih.gov

The purity of the 1,3-BDDMA monomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Commercial grades of 1,3-BDDMA typically have a purity of 95% to over 98%. evonik.comsigmaaldrich.comspecialchem.com Stabilizers, such as Monomethyl Ether Hydroquinone (MEHQ), are often added to prevent premature polymerization and can also be detected and quantified by HPLC. evonik.comsigmaaldrich.com After polymerization, HPLC is used to measure the amount of unreacted 1,3-BDDMA that may have leached from the polymer network, which is critical for evaluating the degree of conversion and the material's biocompatibility. 43.230.198researchgate.net

Table 1: Typical HPLC Parameters for Methacrylate Monomer Analysis This table presents a generalized set of conditions based on methods used for various methacrylate monomers, including those in dental composites.

| Parameter | Value/Type | Source(s) |

| Technique | Reversed-Phase HPLC (RP-HPLC) | |

| Column | C18, 5 µm particle size (e.g., 250 mm x 2.0 mm) | 43.230.198 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 6:4) | 43.230.198nih.gov |

| Flow Rate | ~1.0 mL/min | mdpi.com |

| Detection | UV Absorbance at ~205 nm | 43.230.198nih.gov |

| Temperature | Ambient (e.g., 25 °C) | nih.gov |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. shimadzu.de For polymers of 1,3-BDDMA, which are crosslinked networks, complete dissolution is not possible. However, SEC is invaluable for analyzing the soluble linear or branched polymer fractions formed before the gel point or for analyzing linear polymers synthesized with 1,3-butanediol as a comonomer. umn.edu

In SEC, a solution of the polymer is passed through a column packed with porous gel. shimadzu.de Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. shimadzu.de This separation by hydrodynamic volume allows for the determination of key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netresearchgate.net

For poly(methacrylates), tetrahydrofuran (B95107) (THF) is a common mobile phase. researchgate.netresearchgate.net The analysis of polymers made from dimethacrylates like 1,4-butanediol dimethacrylate (a structural isomer of 1,3-BDDMA) shows a systematic increase in molecular weight as polymerization progresses, which can be monitored by SEC until the point of gelation. rsc.org Studies on polyesters incorporating 1,3-butanediol have also utilized SEC to analyze the resulting polymer structures. umn.edu The presence of branching, which is inherent in the polymerization of difunctional monomers like 1,3-BDDMA, can complicate SEC analysis, sometimes requiring advanced techniques like triple-detection SEC (which combines refractive index, viscometry, and light scattering detectors) for accurate characterization. researchgate.netrsc.org

Table 2: Illustrative SEC Data for Dimethacrylate-based Polymers This table provides representative data for polymers synthesized using dimethacrylate monomers to illustrate the typical outputs of SEC analysis.

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source(s) |

| Poly(1,4-butylene adipate) | 2,700 - 10,800 | - | 1.6 - 1.9 | researchgate.net |

| Polyacrylates (High Mw) | - | 350 - 650 kDa | < 2.5 | researchgate.net |

| Polyesters with 1,3-Butanediol | 11,000 - 24,000 | 25,000 - 68,000 | 2.3 - 3.1 | umn.edu |

Differential Scanning Calorimetry (DSC) for Polymerization Monitoring

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. hu-berlin.de It is widely used to monitor the polymerization of dimethacrylate monomers like 1,3-BDDMA. nih.govunesp.br Since radical polymerization is an exothermic process, the heat released is directly proportional to the extent of the reaction. unileoben.ac.at

When a sample containing 1,3-BDDMA monomer and a thermal initiator is heated in a DSC instrument, a distinct exothermic peak appears on the DSC curve. nih.govsemanticscholar.org The onset temperature of this peak indicates the temperature at which polymerization begins, while the peak maximum (Tp) represents the point of the maximum reaction rate. nih.gov The total enthalpy of polymerization (ΔH), calculated by integrating the area under the exothermic peak, can be used to determine the degree of conversion (DC) of the monomer into polymer. unesp.brunileoben.ac.at

The degree of conversion is a critical parameter as it influences the final mechanical and thermal properties of the polymer. It can be calculated using the heat evolved during the experiment (Ep) and the theoretical standard enthalpy for the polymerization of a methacrylate C=C double bond, which is approximately 60 kJ/mol. unesp.br Photo-DSC is a variation of the technique where the polymerization is initiated by UV light at a constant temperature, allowing for the study of photopolymerization kinetics. unileoben.ac.at DSC can also be used to determine the glass transition temperature (Tg) of the final polymer, which is observed as a step change in the heat capacity on the thermogram. researchgate.netresearchgate.net

Table 3: Polymerization Data from DSC for Dimethacrylate Systems This table summarizes typical thermal events observed during the DSC analysis of various dimethacrylate polymerizations.

| Monomer System | Onset Temperature (°C) | Peak Exotherm (Tp) (°C) | Reaction Exotherm (J/g) | Source(s) |

| Light-cured composite | 45 | ~100 | 0.2 - 9.6 | researchgate.net |

| Diurethane Dimethacrylate (UDMA) | ~90-110 | ~170 | - | researchgate.net |

| Ethyleneglycol Dimethacrylates | - | Decreases with longer glycol chain | - | nih.gov |

| Aromatic Dimethacrylates | - | Higher than aliphatic dimethacrylates | - | nih.gov |

Mechanical Properties and Performance of 1,3 Butanediol Dimethacrylate Materials

Evaluation of Mechanical Strength and Modulus

The incorporation of 1,3-BDDMA into polymer networks significantly influences their mechanical strength and modulus. As a crosslinking agent, it creates a three-dimensional network structure, which generally leads to increased hardness and modulus. The concentration and reactivity of 1,3-BDDMA, along with the other monomers in the formulation, dictate the final mechanical properties of the cured material.

In a study on model dentin adhesives, a formulation containing 1,3-BDDMA exhibited a high rubbery modulus, indicating a high degree of crosslinking. nih.gov The rubbery modulus is a measure of the material's stiffness in its rubbery state and is directly related to the crosslink density. nih.gov The high value for the 1,3-BDDMA-containing polymer suggests the formation of a rigid and robust network. nih.gov

The high crosslink density imparted by 1,3-BDDMA contributes to excellent hardness and wear resistance in the resulting polymers. polysciences.comeastomat.com This is a critical property in applications such as dental restoratives and coatings, which are subjected to continuous mechanical stress and abrasion. The rigid network structure effectively resists surface indentation and material loss from friction. eastomat.com

Research on polymers for occlusal devices has shown that materials containing dimethacrylates, including 1,4-butanediol (B3395766) dimethacrylate (a structural isomer of 1,3-BDDMA), exhibit high Vickers hardness. pocketdentistry.com While specific data for 1,3-BDDMA was not isolated in this particular study, the general principle that dimethacrylate crosslinkers enhance hardness is well-established. Another study also indicates that 1,3-BDDMA provides high hardness and good heat and chemical resistance.

The following table summarizes the Vickers hardness of various materials used for occlusal devices, highlighting the performance of methacrylate-based polymers.

| Material Type | Manufacturing Method | Vickers Hardness (VHN) |

| Methacrylate-based polymer | Injection Molding | Data not specified |

| Polymethylmethacrylate | Subtractive (Milling) | Data not specified |

| Methacrylic oligomer-based | Additive (SLA) | Data not specified |

| Glycol methacrylate-based | Additive (SLA) | Data not specified |

| Data from a study on polymers for occlusal devices, illustrating the range of hardness values observed in methacrylate-based systems. pocketdentistry.com |

While high crosslinking contributes to hardness, it can sometimes lead to brittleness, thereby affecting impact resistance and fracture toughness. Fracture toughness is a measure of a material's ability to resist the propagation of a crack. rsc.org The short aliphatic chain of 1,3-BDDMA can result in a more rigid and less flexible network compared to longer-chain dimethacrylates. This rigidity can influence how the material responds to sudden impacts.

Viscoelastic Behavior and Rheological Properties

The viscoelastic properties of materials containing 1,3-BDDMA are critical for understanding their behavior under dynamic loading conditions. Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) characteristics. In the context of dental adhesives, the viscoelastic properties can change with water content under load. nih.gov

Dynamic mechanical analysis (DMA) is a common technique used to characterize the viscoelastic behavior of polymers. It measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. A study on model dentin adhesives reported the rubbery modulus and glass transition temperature (Tg) for a series of methacrylate-based polymers, including one with 1,3-BDDMA. nih.gov The glass transition temperature is a key parameter that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

The rheological properties of uncured resins containing 1,3-BDDMA are also important for processing and application. 1,3-BDDMA is noted to have a low viscosity, which can improve the handling and processing of the resin mixture. In the context of microgel dispersions, increasing the crosslink density, which can be achieved with monomers like 1,3-BDDMA, affects the system's viscosity more than its elasticity. researchgate.net

The following table presents data on the viscoelastic properties of various dimethacrylate-based polymers from a study on dentin adhesives.

| Co-monomer | Rubbery Modulus (x 10 MPa) | Glass Transition Temperature (°C) | Crosslink Density (mol·m⁻³) |

| 1,6-hexanediol dimethacrylate | 56.9 ± 9.9 | 150.0 ± 4.8 | 5400 ± 111 |

| Neopentyl glycol dimethacrylate | 54.9 ± 7.93 | 168.3 ± 2.0 | 4990 ± 779 |

| 1,4-butanediol dimethacrylate | 81.8 ± 5.69 | 147.8 ± 4.3 | 7790 ± 771 |

| 1,3-butanediol (B41344) dimethacrylate | 154.0 ± 2.57 | 153.7 ± 2.6 | 18500 ± 1840 |

| Ethylene (B1197577) glycol dimethacrylate | 108 ± 8.06 | 130.7 ± 7.7 | 10800 ± 1440 |

| Data from a study on model methacrylate-based dentin adhesives. nih.gov |

Influence of Network Structure on Mechanical Performance

The mechanical performance of polymers derived from 1,3-BDDMA is intrinsically linked to the three-dimensional network structure formed during polymerization. eastomat.com The high degree of crosslinking achieved with 1,3-BDDMA results in a densely packed network, which generally enhances properties like hardness and modulus. scispace.com

The structure of the crosslinker itself plays a significant role. The relatively short and rigid nature of the 1,3-butanediol linkage, when compared to more flexible, longer-chain diacrylates, contributes to the formation of a stiffer polymer network. nih.gov This can be advantageous for applications requiring high rigidity and dimensional stability.

The following table summarizes the relationship between network parameters and mechanical properties for a series of dimethacrylate-based polymers.

| Co-monomer | Degree of Conversion (%) | Sorption (%) | Solubility (%) | Crosslink Density (mol·m⁻³) |

| 1,6-hexanediol dimethacrylate | 91.5 ± 0.9 | 9.25 ± 0.48 | 2.66 ± 0.27 | 5400 ± 111 |

| Neopentyl glycol dimethacrylate | 88.5 ± 3.0 | 9.95 ± 0.98 | 2.75 ± 0.75 | 4990 ± 779 |

| 1,4-butanediol dimethacrylate | 91.7 ± 0.4 | 6.9 ± 0.15 | 0.80 ± 0.26 | 7790 ± 771 |

| 1,3-butanediol dimethacrylate | 89.6 ± 0.1 | 7.2 ± 0.04 | 0.9 ± 0.05 | 18500 ± 1840 |

| Ethylene glycol dimethacrylate | 88.2 ± 0.5 | 7.40 ± 0.17 | 1.80 ± 0.34 | 10800 ± 1440 |

| Data from a study on model methacrylate-based dentin adhesives. nih.gov |

Swelling Behavior and Hydrogel Characteristics

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. nih.gov this compound can be used as a crosslinking agent in the synthesis of hydrogels. The swelling behavior of these hydrogels is influenced by the type and concentration of the crosslinker.

In a study on acrylamide (B121943) hydrogels, the use of different dimethacrylate crosslinkers, including a butanediol (B1596017) dimethacrylate, affected the equilibrium swelling degree. researchgate.net Generally, a higher concentration of the crosslinker leads to a more densely crosslinked network, which restricts the swelling capacity of the hydrogel. The diffusion of water into these hydrogels is often found to be non-Fickian, meaning it does not follow the classic diffusion model. researchgate.nettubitak.gov.tr

The swelling of hydrogels is also influenced by the properties of the swelling medium, such as its ionic strength. nih.gov For instance, superabsorbent acrylamide/sodium acrylate (B77674) hydrogels crosslinked with 1,4-butanediol dimethacrylate exhibited high swelling capacities, which varied with the sodium acrylate content. tubitak.gov.tr The introduction of ionic groups into the hydrogel network generally increases the swelling due to electrostatic repulsion between the charged groups. tubitak.gov.tr

The following table shows the equilibrium swelling of acrylamide/sodium acrylate hydrogels crosslinked with 1,4-butanediol dimethacrylate (BDMA) at different comonomer compositions.

| Mole Fraction of Sodium Acrylate in Feed | Equilibrium Swelling (%) with BDMA |

| 0.00 | 770 |

| 0.10 | 860 |

| 0.20 | 1450 |

| 0.30 | 2580 |

| 0.40 | 3600 |

| 0.50 | 5400 |

| 0.60 | 7800 |

| 0.70 | 9500 |

| 0.80 | 12870 |

| Data from a study on superabsorbent acrylamide/sodium acrylate hydrogels. tubitak.gov.tr |

Interactions and Modifications of 1,3 Butanediol Dimethacrylate Polymer Systems

Co-Polymerization with Other Monomers and Oligomers

The properties of 1,3-Butanediol (B41344) dimethacrylate (1,3-BDDMA) polymers can be significantly tailored through co-polymerization with a variety of other monomers and oligomers. This approach allows for the fine-tuning of characteristics such as mechanical strength, flexibility, and polymerization kinetics to meet the demands of specific applications.

Integration with Methacrylates (e.g., Bis-GMA, TEGDMA, EGDMA)

In the field of dental restorative materials, 1,3-BDDMA is often co-polymerized with other methacrylates like Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov Bis-GMA provides high mechanical strength and low polymerization shrinkage, but its high viscosity necessitates the use of diluent monomers like TEGDMA and 1,3-BDDMA to achieve a workable consistency for clinical application. nih.govmdpi.com

The addition of 1,3-BDDMA to Bis-GMA/TEGDMA formulations can influence the final properties of the resulting polymer network. Research has shown that the type and concentration of the diluent monomer play a crucial role in determining the degree of conversion, water sorption, and mechanical properties of the composite. researchgate.netnih.gov For instance, replacing a portion of TEGDMA with a less flexible monomer like 1,3-BDDMA can potentially increase the rigidity and hardness of the final composite.

Studies have investigated the effects of different dimethacrylate monomers on the network characteristics. For example, the combination of Bis-GMA with various diluents, including those derived from ethylene glycol, has been evaluated to optimize conversion and mechanical properties. researchgate.net The choice of the co-monomer can also affect the polymerization kinetics and shrinkage stress of the resulting composite material. mdpi.com

Table 1: Influence of Co-monomer Composition on Polymer Properties

| Property | Effect of Co-monomer Integration | Research Focus |

| Degree of Conversion | The type and ratio of co-monomers like TEGDMA and Bis-GMA influence the final degree of monomer conversion. nih.govnih.gov | Optimizing formulations for higher conversion rates to improve mechanical stability. |

| Mechanical Strength | Co-polymerization with high-strength monomers like Bis-GMA enhances the flexural strength and modulus of the final polymer. nih.govscience.gov | Balancing strength and workability for dental composites. |

| Polymerization Shrinkage | The addition of certain monomers can help to mitigate the polymerization shrinkage that is a common issue in methacrylate-based systems. mdpi.comnih.gov | Developing low-shrinkage restorative materials. |

| Water Sorption & Solubility | The hydrophilicity of the co-monomers affects the water sorption and solubility of the polymer network, which can impact its long-term stability. researchgate.netnih.govnih.gov | Creating more durable and degradation-resistant materials. |

This table summarizes general trends and research areas. Specific outcomes depend on the exact formulation and testing conditions.

Co-Polymerization with Acrylates and Other Vinyl Monomers

Beyond methacrylates, 1,3-BDDMA can be co-polymerized with acrylates and other vinyl monomers to further expand the range of achievable properties. Acrylates generally exhibit faster polymerization rates compared to their methacrylate counterparts. mdpi.com For example, co-polymerization of 1,3-BDDMA with monomers like 1,4-butanediol (B3395766) diacrylate (BDDA) can lead to rapid curing systems. mdpi.compolysciences.com

The inclusion of other vinyl monomers can introduce specific functionalities. For instance, co-polymerization with vinyl acetate (B1210297) and subsequent hydrolysis can yield polymers with improved flexibility and barrier properties. google.com The choice of co-monomer is critical and depends on the desired application, whether it be for creating flexible coatings, tough adhesives, or biocompatible materials. polysciences.compolysciences.com

Research has explored the use of various acrylate (B77674) and vinyl monomers in conjunction with dimethacrylates to create materials with tailored thermal and mechanical properties. researchgate.net The compatibility of the monomers and the resulting network morphology are key factors influencing the final performance of the co-polymer.

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are synthesized in the presence of each other, resulting in a physically entangled structure. 1,3-BDDMA can be a key component in the formation of sequential IPNs. In this process, a pre-existing polymer network is swollen with a second monomer, in this case, 1,3-BDDMA, along with a crosslinker and initiator, which is then polymerized to form the second interpenetrating network. drexel.edu

This technique allows for the combination of different polymer properties that are not typically achievable through simple blending or co-polymerization. For example, a rigid and glassy polymer can be interpenetrated with a soft and rubbery network to create a material with enhanced toughness and impact resistance. researchgate.net The synthesis of IPNs based on poly(glycidyl methacrylate-co-1,3-butanediol dimethacrylate) and pullulan has been explored, demonstrating the versatility of this approach. researchgate.net

The degree of interpenetration and the phase morphology of the resulting IPN are critical factors that determine the final mechanical and thermal properties. These can be controlled by the relative composition of the two networks, the crosslinking density of each network, and the synthesis conditions. Research into IPNs containing 1,3-BDDMA aims to develop high-performance materials for advanced applications, including those requiring high thermal stability. drexel.edu

Surface Modification and Functionalization of 1,3-Butanediol Dimethacrylate Polymers

The surface properties of polymers based on 1,3-BDDMA can be tailored for specific applications through various modification and functionalization techniques. These methods aim to alter the surface chemistry without affecting the bulk properties of the material. researchgate.net

One common approach is graft polymerization, where new polymer chains are covalently bonded to the surface of the 1,3-BDDMA polymer. semanticscholar.orgnih.gov This can be initiated by methods such as UV radiation or plasma treatment to create active sites on the polymer surface, which then initiate the polymerization of a functional monomer. researchgate.net This technique can be used to introduce a wide range of functionalities, such as hydrophilicity, biocompatibility, or specific binding sites for biomolecules.

Another method involves the use of self-assembled monolayers (SAMs) to create a well-defined functional layer on the polymer surface. researchgate.net Additionally, various coupling and grafting techniques can be employed to attach specific molecules or polymers to the surface, making it more resistant to biofouling or imparting other desired characteristics. google.com These surface modification strategies are crucial for applications in biomedical devices, sensors, and chromatography where surface interactions play a key role. nih.gov

Polymer-Filler Interactions in Composite Materials

To enhance these interactions and improve the performance of the composite, the surface of the filler particles is often treated with coupling agents. Silane coupling agents are commonly used to create a strong covalent bond between the inorganic filler surface and the organic polymer matrix. This improved adhesion leads to better stress transfer from the matrix to the filler, resulting in enhanced mechanical properties such as flexural strength and modulus. mdpi.com

Biomedical and Advanced Material Applications of 1,3 Butanediol Dimethacrylate Polymers

Dental Restorative Materials and Adhesives